molecular formula C22H22O5 B2653451 (Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620548-00-7

(Z)-tert-butyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2653451
CAS RN: 620548-00-7
M. Wt: 366.413
InChI Key: ARCIBVBWZSNFAK-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a benzofuran moiety (a type of aromatic compound), a benzylidene group (a type of methylene bridge), and an acetate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as Schiff bases, are often synthesized through condensation reactions .

Scientific Research Applications

  • Alternative to Benzoquinone for Room-Temperature Fujiwara-Moritani Reactions : Liu and Hii (2011) found that tert-Butyl perbenzoate can substitute benzoquinone for mild Fujiwara-Moritani reactions, highlighting the use of tert-butyl groups in facilitating chemical reactions at room temperature Liu & Hii, 2011.

  • Study of Metabolism in Rats and Humans : Daniel, Gage, and Jones (1968) explored the metabolism of a compound with tert-butyl groups in rats and humans, providing insights into how such compounds are processed in biological systems Daniel, Gage, & Jones, 1968.

  • Rhodium-Catalyzed Asymmetric Hydrogenation : Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation, illustrating the use of tert-butyl groups in catalysis Imamoto et al., 2012.

  • Synthesis of Aza Analogs of Tetrabenzoporphin : Makarova et al. (1989) discussed the synthesis of tert-butyl-substituted aza analogs of zinc tetrabenzoporphin, indicating the role of tert-butyl groups in synthetic chemistry Makarova et al., 1989.

  • Molecular and Solid-State Structure Studies : Tomaščiková et al. (2008) determined the molecular and solid-state structures of a compound containing tert-butylamino groups, showing the structural significance of tert-butyl in molecular architecture Tomaščiková et al., 2008.

  • Photochemical and Thermal Rearrangement of Oxaziridines : Lattes et al. (1982) provided evidence supporting the stereoelectronic control theory in the rearrangement of oxaziridines with tert-butyl groups Lattes et al., 1982.

  • Synthesis of Novel Thermal Stabilizers : Yachigo et al. (1988) demonstrated the use of a tert-butyl compound as an effective stabilizer for thermal degradation of butadiene type polymers Yachigo et al., 1988.

  • Quantum Chemical Elucidation of Luminescence Mechanism in Schiff Bases : Berrones-Reyes et al. (2019) explored the luminescence mechanism in Schiff bases with tert-butyl groups, indicating their potential in sensor applications Berrones-Reyes et al., 2019.

  • Carbene Structure of Stable Acyl Anion Equivalents : Hill et al. (1997) studied the carbene structure of stable acyl (formyl) anion equivalents containing tert-butyl groups, contributing to the understanding of carbene stability Hill et al., 1997.

properties

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-14-6-5-7-15(10-14)11-19-21(24)17-9-8-16(12-18(17)26-19)25-13-20(23)27-22(2,3)4/h5-12H,13H2,1-4H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCIBVBWZSNFAK-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.